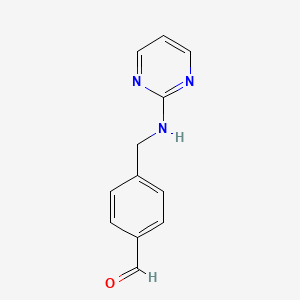

4-((Pyrimidin-2-ylamino)methyl)benzaldehyde

Beschreibung

4-((Pyrimidin-2-ylamino)methyl)benzaldehyde (CAS: 405175-13-5) is a benzaldehyde derivative featuring a pyrimidinylamino-methyl substituent at the para position. It is primarily used in laboratory settings and chemical synthesis, as indicated in its safety data sheet . Key hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).

Eigenschaften

IUPAC Name |

4-[(pyrimidin-2-ylamino)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-9-11-4-2-10(3-5-11)8-15-12-13-6-1-7-14-12/h1-7,9H,8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTFWJDKZSVGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyrimidin-2-ylamino)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with pyrimidin-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-((Pyrimidin-2-ylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as amines, thiols, or halides, under basic or acidic conditions.

Major Products Formed

Oxidation: 4-((Pyrimidin-2-ylamino)methyl)benzoic acid

Reduction: 4-((Pyrimidin-2-ylamino)methyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((Pyrimidin-2-ylamino)methyl)benzaldehyde has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Pyrimidin-2-ylamino)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Derived Benzaldehyde Analogs

A study (Journal of Applied Pharmaceutical Science, 2022) synthesized three pyrimidine derivatives by replacing benzaldehyde with 4-hydroxybenzaldehyde (Compound 2) and 3-methoxybenzaldehyde (Compound 3). Key differences include:

- Substituent Effects :

- Compound 1 (Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Retains phenyl group; lower polarity.

- Compound 2 (4-hydroxyphenyl substituent): Increased hydrophilicity due to -OH group.

- Compound 3 (4-methoxyphenyl substituent): Enhanced lipophilicity from -OCH₃.

- Synthetic Yields :

| Compound | Yield (%) |

|---|---|

| 1 | 78 |

| 2 | 65 |

| 3 | 72 |

4-[(Dimethylamino)methyl]benzaldehyde

This analog (synthesized via radical bromination and nucleophilic substitution) replaces the pyrimidinylamino group with a dimethylamino (-N(CH₃)₂) moiety. Key contrasts:

- Stability: The synthesis of related BODIPY dyes highlighted instability in ethynyl substituents, suggesting that the dimethylamino group may improve stability compared to alkynyl analogs .

4-(Pyrimidin-2-yl)benzaldehyde

This compound (CAS: 77232-38-3) lacks the aminomethyl linker, directly attaching the pyrimidine ring to benzaldehyde. Structural and functional differences include:

- Molecular Weight : 184.19 vs. 213.23 (target compound).

- Binding Affinity: The absence of the flexible aminomethyl bridge may reduce conformational adaptability in receptor binding, limiting pharmaceutical applications .

Physicochemical and Toxicological Profiles

Physicochemical Properties

| Property | 4-((Pyrimidin-2-ylamino)methyl)benzaldehyde | 4-(Pyrimidin-2-yl)benzaldehyde | 4-[(Dimethylamino)methyl]benzaldehyde |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O | C₁₁H₈N₂O | C₁₀H₁₃NO |

| Molecular Weight (g/mol) | 213.23 | 184.19 | 163.22 |

| Key Substituent | Pyrimidinylamino-methyl | Pyrimidinyl | Dimethylamino-methyl |

| Solubility Trends | Moderate (polar aprotic solvents) | Low (hydrophobic) | High (polar solvents) |

Hazard Profiles

- Target Compound : Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- 4-(Pyrimidin-2-yl)benzaldehyde: No explicit hazard data, but structural simplicity may reduce reactivity risks.

- Dimethylamino Analog: Likely lower acute toxicity due to absence of pyrimidine-related bioactivity, though dimethylamino groups can exhibit neurotoxic effects in high doses .

Biologische Aktivität

4-((Pyrimidin-2-ylamino)methyl)benzaldehyde is an organic compound characterized by the presence of a pyrimidine ring and a benzaldehyde group. This unique structure offers potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The combination of these two moieties suggests potential applications in targeting diseases such as cancer and infections.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This compound features:

- Aldehyde group : Known for its reactivity and role in various chemical reactions.

- Pyrimidine ring : Commonly found in many pharmaceuticals, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- Studies show that compounds with similar structures can exhibit antibacterial and antifungal properties. The interaction with microbial targets may involve disrupting cell wall synthesis or inhibiting essential enzymatic functions .

- For instance, related pyridine derivatives have demonstrated significant antimicrobial effects against various Gram-positive and Gram-negative bacteria, suggesting potential for this compound in treating infections.

-

Anticancer Potential :

- The presence of the pyrimidine moiety may enhance the compound's capability to inhibit cancer cell proliferation. Similar compounds have been noted for their ability to modulate key signaling pathways involved in cancer progression, such as FLT3 and CDK inhibition .

- Preliminary studies suggest that this compound could influence apoptosis pathways, leading to cell death in malignant cells.

-

Enzyme Interaction :

- The compound likely interacts with various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects. This interaction can modulate enzyme activity, potentially affecting metabolic pathways.

The mechanism of action for this compound involves several biochemical pathways:

- Target Interaction : The compound may target specific enzymes or receptors, leading to alterations in cellular signaling and metabolism.

- Biochemical Pathways : It is posited that the compound could influence oxidative stress responses and other metabolic processes within cells .

Case Studies

- Antibacterial Studies :

- Anticancer Efficacy :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is insightful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(Pyridin-2-ylamino)benzaldehyde | Contains a pyridine instead of pyrimidine | Varies in antimicrobial activity |

| 4-(Dimethylamino)benzaldehyde | Features a dimethylamino group | Known for strong electron-donating effects |

| 4-(Thiazolylmethyl)benzaldehyde | Contains a thiazole ring | Potentially different biological activities |

This table illustrates how variations in nitrogen heterocycles can affect biological properties and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((Pyrimidin-2-ylamino)methyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and Schiff base formation. For example, pyrimidin-2-amine can react with 4-formylbenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form the target compound. Temperature control (reflux at 60–80°C) and solvent choice (polar aprotic solvents like DMF) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~10 ppm) and pyrimidine ring protons (6.5–8.5 ppm).

- X-ray crystallography : Resolve the molecular geometry, as demonstrated in related benzaldehyde derivatives with pyrimidine substituents .

- HPLC-MS : Verify purity (>95%) and molecular weight (C₁₂H₁₁N₃O; MW 213.24 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting signaling pathways like Hedgehog (Hh)?

- Methodological Answer : The pyrimidine and benzaldehyde moieties enable structural diversification for kinase inhibition. For example, derivatives of this scaffold have shown Hedgehog pathway antagonism by binding to Smoothened (SMO) receptors. To optimize activity:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzaldehyde para-position to enhance binding affinity.

- Test inhibitory activity using Gli-luciferase reporter assays in NIH/3T3 cells .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. To address this:

- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HepG2 vs. LO2) to assess selectivity.

- Molecular docking : Validate binding modes using software like AutoDock Vina with published crystal structures (e.g., PDB ID 6A) .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Bioorganic & Medicinal Chemistry) to identify trends in substituent-activity relationships .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to optimize logP (target <3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

- Quantum mechanical calculations : Assess electron density distribution to predict reactivity at the aldehyde group for hydrazone or Schiff base formation .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The flexible methylene linker between pyrimidine and benzaldehyde may hinder crystal formation. Strategies include:

- Co-crystallization : Use small-molecule additives (e.g., acetic acid) to stabilize lattice packing.

- Low-temperature diffraction : Collect data at 100 K to reduce thermal motion artifacts, as seen in structurally analogous aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.